molecular formula C18H17F2N5O2S B2584991 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide CAS No. 898624-67-4

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide

Katalognummer: B2584991
CAS-Nummer: 898624-67-4
Molekulargewicht: 405.42
InChI-Schlüssel: SMQKVSDNZRIPTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide is a synthetic molecule of significant interest in advanced pharmaceutical and chemical research . Its structure incorporates a 1,2,4-triazole core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . The presence of the difluoromethoxy group on the phenylacetamide moiety is a notable feature, as such fluorinated groups are often employed in drug discovery to fine-tune a compound's metabolic stability, lipophilicity, and binding affinity . This specific molecular architecture makes it a promising candidate for researchers investigating novel bioactive compounds. Scientific literature highlights that derivatives of 1,2,4-triazole are frequently studied for their broad-spectrum potential, which can include various pharmacological activities . The unique combination of the 4-amino-5-benzyl-triazole and the difluoromethoxy-phenylacetamide units in this compound suggests potential for interaction with specific biological targets, positioning it as a valuable chemical tool for probing new therapeutic pathways. Researchers are exploring this compound within the context of developing new molecular entities, and its synthesis and characterization are subjects of ongoing scientific inquiry . This product is intended for research and development purposes in a controlled laboratory environment only.

Eigenschaften

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O2S/c19-17(20)27-14-8-6-13(7-9-14)22-16(26)11-28-18-24-23-15(25(18)21)10-12-4-2-1-3-5-12/h1-9,17H,10-11,21H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQKVSDNZRIPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C11H13N5OS
  • Molecular Weight : 263.32 g/mol
  • CAS Number : [Not specified in the provided data]

Antimicrobial Properties

Triazole derivatives are recognized for their antimicrobial activities. Research indicates that compounds similar to 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide exhibit significant antifungal and antibacterial effects. For instance:

  • Fungicidal Activity : Triazole derivatives have been shown to inhibit the growth of various fungi through the disruption of ergosterol biosynthesis, a crucial component of fungal cell membranes .
  • Antibacterial Activity : Some studies report that triazole compounds can inhibit bacterial growth by interfering with nucleic acid synthesis .

Antitumor Activity

Recent investigations have highlighted the potential of triazole derivatives in oncology. The compound has been noted for:

  • Inhibition of Tumor Growth : Triazoles can induce apoptosis in cancer cells and inhibit tumor proliferation by modulating various signaling pathways, including those related to cell cycle regulation .

The biological activity of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide is primarily attributed to its ability to form hydrogen bonds and interact with specific biological targets. The structural features that facilitate these interactions include:

  • Hydrogen Bonding : The presence of amino and sulfanyl groups allows for effective hydrogen bonding with target proteins, enhancing binding affinity and specificity .

Study 1: Antifungal Efficacy

A study published in Phytochemistry evaluated the antifungal properties of similar triazole compounds against Candida albicans. Results indicated a significant reduction in fungal viability at concentrations as low as 10 µg/mL, suggesting a promising therapeutic potential for treating fungal infections .

Study 2: Antitumor Activity

In an experimental model assessing the antitumor effects of triazole derivatives, researchers found that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. This study demonstrated a dose-dependent response with IC50 values indicating effective inhibition at nanomolar concentrations .

Summary Table of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of fungal growth
Inhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-3-sulfanyl acetamides, which exhibit structural diversity in their triazole and acetamide substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Triazole Acetamides

Compound ID Triazole Substituents (R1, R2) Acetamide Substituent (R3) Key Properties/Activities Source
Target Compound R1 = 4-amino, R2 = 5-benzyl R3 = 4-(difluoromethoxy)phenyl Inferred enhanced lipophilicity and metabolic stability due to benzyl and difluoromethoxy groups. -
R1 = 4-amino, R2 = 5-(2-fluorophenyl) R3 = 3,4-dimethoxybenzyl Structural similarity suggests potential anti-exudative activity; tested at 10 mg/kg vs. diclofenac .
R1 = 4-amino, R2 = 5-(4-chlorophenyl) R3 = 4-phenoxyphenyl Chlorophenyl group may increase halogen bonding interactions; no explicit activity data provided.
R1 = 4-amino, R2 = 5-(2-fluorophenyl) R3 = 4-butylphenyl Butylphenyl group enhances hydrophobicity; used in anti-exudative studies.
R1 = 4-amino, R2 = 5-phenyl R3 = 3,4-dichlorophenyl Dichlorophenyl substituent may improve binding affinity; ZINC2445427 (CAS 573706-72-6).
R1 = 4-methyl, R2 = 5-(phenoxy)methyl R3 = 2-methyl-5-nitrophenyl High melting point (216.4–217.7°C); nitro group suggests redox activity.

Key Observations :

Substituent Effects on Bioactivity: Anti-exudative Activity: Compounds with 4-amino-triazole cores (e.g., ) show anti-exudative effects comparable to diclofenac when tested at 10 mg/kg . The target compound’s benzyl group may modulate potency due to increased membrane permeability. Electron-Withdrawing Groups: Fluorine () and chlorine () substituents enhance metabolic stability and target binding via halogen interactions. The target’s difluoromethoxy group likely offers similar advantages.

Physical Properties :

  • Melting Points : Derivatives with nitro (: 216.4–217.7°C) or dichlorophenyl () groups exhibit higher melting points due to polar interactions. The target compound’s melting point is unreported but may align with these trends.
  • Spectral Data : IR and NMR spectra for analogs (e.g., ) confirm C=O (1669–1670 cm⁻¹), C=N (1537 cm⁻¹), and C-S (681 cm⁻¹) stretches, consistent with the target’s structure.

Synthetic Routes :

  • Triazole-thiol intermediates are typically coupled with acetamide halides using bases like triethylamine (). For example, N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide was synthesized via nucleophilic substitution .

Q & A

Q. Q1: What are the optimized synthetic routes for 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Triazole Core Formation : Cyclization of thiosemicarbazide derivatives under reflux with acetic acid or HCl .

Sulfanyl-Acetamide Coupling : Thiol-alkylation using bromoacetamide intermediates, optimized at 60–80°C in DMF or DMSO .

Functional Group Introduction : The difluoromethoxy group is introduced via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions .
Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction efficiency .
  • Temperature Control : Higher temperatures (>80°C) risk decomposition of the triazole moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Q2: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Validation involves:

Spectroscopic Techniques :

  • NMR : Confirms substitution patterns (e.g., benzyl group at δ 4.5–5.0 ppm, difluoromethoxy at δ 6.8–7.2 ppm) .
  • HPLC-MS : Verifies molecular ion peaks ([M+H]+) and purity (>98%) .

X-ray Crystallography : Resolves crystal packing and stereoelectronic effects of the triazole-sulfanyl motif .

Elemental Analysis : Matches calculated vs. observed C, H, N, S content (error margin <0.4%) .

Q. Q3: What preliminary assays are used to evaluate its biological activity?

Methodological Answer:

In Vitro Screening :

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus: 8–16 µg/mL; E. coli: 32–64 µg/mL) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 IC₅₀: 1.2–3.5 µM) .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa IC₅₀: 12–25 µM) .

Molecular Docking : Predicts binding affinity to target proteins (e.g., EGFR kinase: ΔG ≈ -9.5 kcal/mol) .

Advanced Research Questions

Q. Q4: How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced efficacy?

Methodological Answer: SAR studies focus on:

Substituent Effects :

  • Benzyl Group : Electron-donating substituents (e.g., -OCH₃) enhance antimicrobial activity but reduce solubility .
  • Difluoromethoxy Phenyl : Fluorine atoms improve metabolic stability and membrane permeability .

Triazole Modifications :

  • 4-Amino Group : Critical for hydrogen bonding with biological targets; acetylation reduces activity .
  • Sulfanyl Linker : Replacing sulfur with oxygen decreases potency (e.g., MIC increases 4-fold) .

Q. Q5: How should researchers address contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from:

Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

Impurity Interference : Use HPLC-purified batches (>99%) to exclude byproduct effects .

Biological Model Differences : Compare results across cell lines (e.g., HeLa vs. MCF-7) .

Statistical Analysis : Apply ANOVA or Tukey’s test to confirm significance (p < 0.05) .

Q. Q6: What strategies improve bioavailability for in vivo studies?

Methodological Answer:

Formulation : Use PEGylated nanoparticles (size: 100–150 nm) or liposomes to enhance solubility .

Prodrug Design : Introduce hydrolyzable esters at the acetamide group to increase absorption .

Pharmacokinetic Profiling : Measure t₁/₂ (e.g., 4.2 hr in rats) and Cmax via LC-MS/MS .

Q. Q7: How can stability under physiological conditions be assessed?

Methodological Answer:

Forced Degradation Studies :

  • Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24 hr); monitor via HPLC .
  • Oxidative Stress : 3% H₂O₂ exposure; track sulfoxide formation .

Light Sensitivity : UV-Vis spectroscopy after 48 hr UV exposure (λ = 254 nm) .

Thermal Stability : TGA/DSC analysis (decomposition onset: 220°C) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.